molecular formula C22H14F2N2O2 B14967085 Methyl 2,3-bis(4-fluorophenyl)quinoxaline-6-carboxylate

Methyl 2,3-bis(4-fluorophenyl)quinoxaline-6-carboxylate

Cat. No.: B14967085
M. Wt: 376.4 g/mol
InChI Key: HGCJINRLCSLVHH-UHFFFAOYSA-N
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Description

Methyl 2,3-bis(4-fluorophenyl)quinoxaline-6-carboxylate is a quinoxaline derivative, a class of nitrogen-containing heterocyclic compounds. Quinoxalines are known for their diverse pharmacological properties, including antifungal, antibacterial, antiviral, and antimicrobial activities

Preparation Methods

The synthesis of quinoxaline derivatives, including Methyl 2,3-bis(4-fluorophenyl)quinoxaline-6-carboxylate, typically involves the condensation of 1,2-diamines with 1,2-diketones. One efficient method uses titanium silicate (TS-1) as a catalyst in methanol at room temperature . This reaction is scalable to multigram levels and the catalyst is recyclable. Other methods include using molecular iodine, cerium ammonium nitrate, and various other catalysts under different conditions .

Chemical Reactions Analysis

Methyl 2,3-bis(4-fluorophenyl)quinoxaline-6-carboxylate can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline N-oxides, while reduction could produce dihydroquinoxalines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 2,3-bis(4-fluorophenyl)quinoxaline-6-carboxylate involves its interaction with various molecular targets and pathways. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This compound has been shown to induce cell cycle arrest and apoptosis in certain cancer cell lines, indicating its potential as an anticancer agent .

Comparison with Similar Compounds

Similar compounds to Methyl 2,3-bis(4-fluorophenyl)quinoxaline-6-carboxylate include:

What sets this compound apart is its unique combination of fluorophenyl groups, which may enhance its biological activity and specificity compared to other quinoxaline derivatives.

Properties

Molecular Formula

C22H14F2N2O2

Molecular Weight

376.4 g/mol

IUPAC Name

methyl 2,3-bis(4-fluorophenyl)quinoxaline-6-carboxylate

InChI

InChI=1S/C22H14F2N2O2/c1-28-22(27)15-6-11-18-19(12-15)26-21(14-4-9-17(24)10-5-14)20(25-18)13-2-7-16(23)8-3-13/h2-12H,1H3

InChI Key

HGCJINRLCSLVHH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(C(=N2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F

Origin of Product

United States

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